2,4-Dinitrophenylhydrazone nonanal

Catalog No.
S1539489
CAS No.
2348-19-8
M.F
CH3(CH2)7COOH
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenylhydrazone nonanal

CAS Number

2348-19-8

Product Name

2,4-Dinitrophenylhydrazone nonanal

IUPAC Name

2,4-dinitro-N-[(E)-nonylideneamino]aniline

Molecular Formula

CH3(CH2)7COOH

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+

InChI Key

STBNOHBRCCXRIK-LFIBNONCSA-N

SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Nonanal Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2,4-Dinitrophenylhydrazone nonanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nonanal 2,4-dinitrophenylhydrazone (Nonanal-DNPH) is the stable, crystalline derivative of the C9 aldehyde, nonanal, formed by reaction with 2,4-dinitrophenylhydrazine (DNPH). This derivatization is a foundational technique in analytical chemistry, converting volatile and often UV-transparent carbonyl compounds into less volatile derivatives with strong chromophores suitable for HPLC-UV detection at wavelengths around 360 nm. As a purified, single-component standard, Nonanal-DNPH is essential for the accurate identification and quantification of nonanal, a significant compound in food science (aroma and lipid oxidation), environmental monitoring (air and water pollutants), and clinical diagnostics (biomarker of oxidative stress).

In chromatographic analysis, substituting Nonanal-DNPH with the DNPH derivative of another aldehyde (e.g., octanal or decanal) is not viable, as each derivative possesses a unique retention time and mass-to-charge ratio (m/z) determined by its specific alkyl chain length. This structural difference is the basis for their analytical separation and identification. Attempting to quantify nonanal using a calibration curve built from a different aldehyde-DNPH standard would lead to significant analytical errors. Furthermore, while in-house derivatization of nonanal is possible, procuring a certified Nonanal-DNPH standard eliminates critical process variables, such as incomplete reaction, presence of interfering DNPH reagent, and formation of E/Z geometric isomers, which can compromise quantitative accuracy and reproducibility.

Distinct Chromatographic Elution Profile from Adjacent Homologs

In reversed-phase UHPLC analysis, Nonanal-DNPH demonstrates clear baseline resolution from its closest structural and procurement analogs, octanal-DNPH and decanal-DNPH. A typical elution order under a simple acetonitrile/water gradient on a C18 column is based on increasing hydrophobicity: heptanal, octanal, nonanal, and then decanal. This distinct retention time is fundamental for its unambiguous identification and quantification in complex mixtures containing multiple carbonyls.

Evidence DimensionChromatographic Elution Order
Target Compound DataElutes after octanal-DNPH
Comparator Or BaselineOctanal-DNPH (elutes earlier); Decanal-DNPH (elutes later)
Quantified DifferenceBaseline resolution achieved between C8, C9, and C10 aldehyde-DNPH derivatives.
ConditionsUHPLC system with a Hypersil GOLD C18 column (1.9 µm, 2.1 × 100 mm) and an acetonitrile/water gradient.

This ensures accurate, interference-free quantification of nonanal, which is impossible if using a different aldehyde-DNPH derivative as a substitute.

Unambiguous Identification via Unique Mass-to-Charge Ratio

The molecular structure of Nonanal-DNPH provides a unique mass signature essential for definitive identification by mass spectrometry (MS). In negative ion mode ESI-MS, it forms a distinct quasi-molecular ion [M-H]⁻ at m/z 321. This is clearly distinguishable from the [M-H]⁻ ions of its nearest homologs, octanal-DNPH (m/z 307) and decanal-DNPH (m/z 335). This mass difference is non-negotiable for accurate peak assignment in LC-MS workflows, preventing misidentification when analyzing samples containing a range of C8-C10 aldehydes.

Evidence DimensionMass-to-Charge Ratio [M-H]⁻
Target Compound Datam/z 321
Comparator Or BaselineOctanal-DNPH (m/z 307), Decanal-DNPH (m/z 335)
Quantified Difference14 Da difference per methylene (-CH2-) group.
ConditionsHigh-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) in negative ion mode.

Procuring this specific standard is required for creating an accurate mass spectral library and for absolute confirmation of nonanal's presence in a sample.

Process Compatibility: Stability in Acidified Analytical Solutions

Unlike the DNPH derivatives of some unsaturated aldehydes (e.g., acrolein), which can show instability and low recovery in acidic solutions used for derivatization, saturated aldehyde-DNPH derivatives like Nonanal-DNPH are generally stable. Research shows that adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to sample and standard solutions can stabilize the derivatives by establishing a consistent E/Z isomer equilibrium, which is crucial for reproducible peak areas in HPLC. This inherent stability in standard analytical diluents simplifies method development and ensures robust, day-to-day performance.

Evidence DimensionAnalyte Recovery/Stability in Acidic DNPH Solution
Target Compound DataConsidered stable, with full recovery expected.
Comparator Or BaselineAcrolein-DNPH (unsaturated aldehyde derivative) shows low recovery and decomposition in acidic DNPH solutions without modification.
Quantified DifferenceSaturated aldehyde-DNPHs are fully recovered in lab spike studies, whereas acrolein-DNPH requires method modifications (e.g., solvent extraction) for complete recovery.
ConditionsStandard acidic DNPH derivatization and HPLC sample preparation protocols.

This compound's stability reduces the need for complex sample handling or method modifications that are required for less stable derivatives, saving time and improving analytical reliability.

Reference Standard for Food and Beverage Quality Control

For quantifying nonanal as a key off-flavor marker resulting from lipid oxidation in products like vegetable oils, dairy, and fried foods. The distinct chromatographic profile of Nonanal-DNPH allows for its precise measurement, even in the presence of other aldehydes like octanal or decanal.

Calibrant for Environmental Air and Water Monitoring

Used to create accurate calibration curves for EPA and CARB methods that monitor volatile organic compounds (VOCs). The compound's specific mass and retention time ensure it can be reliably identified and quantified as a specific pollutant from industrial or vehicle emissions.

Quantitative Biomarker Analysis in Oxidative Stress Research

Serves as the primary standard for LC-MS assays measuring nonanal as a product of lipid peroxidation in biological samples. The unique mass-to-charge ratio of Nonanal-DNPH is critical for its definitive identification in complex biological matrices when studying disease states or cellular damage.

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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